n,n'-Dimethylbutanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

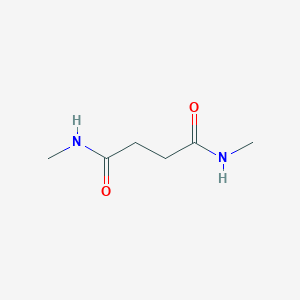

N,N'-Dimethylbutanediamide (systematic name: N,N'-Dimethylbutane-1,4-diamine) is a nitrogen-containing compound with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.208 g/mol . Its structure comprises a four-carbon butane backbone with two terminal amine groups, each substituted with a methyl group. The compound is identified by CAS No. 3529-10-0 and is commonly used in pharmaceutical synthesis, coordination chemistry, and as a ligand or intermediate in organic reactions due to its bifunctional reactivity .

Key properties include:

- SMILES:

CN(C)CCCCN - InChI Key:

GCOWZPRIMFGIDQ-UHFFFAOYSA-N - Synonym: 4-dimethylaminobutylamine .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dimethylbutanediamide with high purity?

- Methodology : Synthesis typically involves reacting butanedioic acid dichloride with dimethylamine under controlled conditions. Purification steps include fractional distillation under reduced pressure (boiling point data for similar diamides under 0.020 atm ranges ~453–454 K) and recrystallization using aprotic solvents like acetonitrile. Gas chromatography (GC) with flame ionization detection (FID) is recommended to verify purity ≥99%, as outlined in pharmacopeial standards for analogous amides .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : 1H-NMR to identify methyl protons (δ ~2.8–3.1 ppm) and backbone CH2 groups.

- IR : Confirm amide C=O stretching (~1640–1680 cm−1) and N–H bending (if present).

- Mass Spectrometry : Molecular ion peak (M+) matching the molecular weight (C6H12N2O2, 144.17 g/mol) and fragmentation patterns consistent with diamides.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers in a ventilated, dry area away from oxidizers.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodology :

- Reproducibility : Ensure consistent experimental conditions (solvent, temperature, concentration).

- Quantum Chemistry Calculations : Use software like Gaussian to simulate NMR spectra and compare with observed data.

- Cross-Validation : Leverage QSPR (Quantitative Structure-Property Relationship) models to predict properties and identify outliers .

Q. What role does this compound play in reaction mechanisms, particularly in coordination chemistry?

- Methodology :

- Study its ligand behavior via titration calorimetry or X-ray crystallography to assess binding constants with metal ions (e.g., Cu2+, Fe3+).

- Compare with structurally similar solvents like DMF, which facilitates polar reactions by stabilizing transition states through dipole interactions .

Q. How can researchers optimize solvent systems involving this compound for high-yield reactions?

- Methodology :

- Screen solvent mixtures (e.g., DMSO, THF) using Design of Experiments (DoE) to evaluate polarity and solubility effects.

- Monitor reaction kinetics via in situ FTIR or HPLC to identify rate-limiting steps influenced by solvent choice .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response studies involving this compound in biological assays?

- Methodology :

- Use nonlinear regression (e.g., Hill equation) to calculate EC50 values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring sample sizes (n ≥ 3) meet power analysis requirements .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodology :

- Implement process analytical technology (PAT) like real-time GC monitoring.

- Apply multivariate analysis (e.g., PCA) to identify critical process parameters (e.g., reaction temperature, stirring rate) .

Q. Tables for Key Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Boiling Point (0.02 atm) | ~453–454 K (estimated from analogs) | |

| Purity Analysis | GC-FID (≥99%) | |

| Spectral Validation | NIST WebBook cross-referencing |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N,N'-Diethyl-1,4-butanediamine

- Formula : C₈H₂₀N₂

- Molecular Weight : 144.26 g/mol

- CAS No.: 19435-68-8

- Key Differences :

Dimethylethylenediamine (DMEDA)

- Formula : C₄H₁₂N₂

- Molecular Weight : 88.15 g/mol

- CAS No.: 110-70-3

- Key Differences :

N,N,N',N'-Tetrabutylpentanediamide

- Formula : C₂₁H₄₂N₂O₂

- Molecular Weight : 354.58 g/mol

- CAS No.: Not explicitly provided (InChI: InChI=1S/C21H42N2O2/c1-5-9-16-22(17-10-6-2)20(24)14-13-15-21(25)23(18-11-7-3)19-12-8-4/h5-19H2,1-4H3)

- Key Differences: Incorporates amide (O-containing) groups instead of amines, reducing basicity. Bulky tetrabutyl substituents enhance solubility in non-polar solvents .

N-Ethylbutanamide

- Formula: C₆H₁₃NO

- Molecular Weight : 115.18 g/mol

- CAS No.: 13091-16-2

- Key Differences: Monoamide (vs. diamine) structure eliminates bifunctional reactivity. Lower boiling point and reduced hydrogen-bonding capacity compared to diamines .

Table 1: Comparative Data

Eigenschaften

CAS-Nummer |

16873-50-0 |

|---|---|

Molekularformel |

C6H12N2O2 |

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

N,N'-dimethylbutanediamide |

InChI |

InChI=1S/C6H12N2O2/c1-7-5(9)3-4-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |

InChI-Schlüssel |

ZLBXNYLVDYFZAV-UHFFFAOYSA-N |

SMILES |

CNC(=O)CCC(=O)NC |

Kanonische SMILES |

CNC(=O)CCC(=O)NC |

Synonyme |

N,N'-Dimethylsuccinamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.